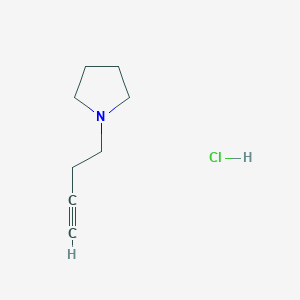

1-(But-3-yn-1-yl)pyrrolidine HCl

Description

Significance of the Pyrrolidine (B122466) Framework in Contemporary Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in organic and medicinal chemistry. wisdomlib.orgnih.govnih.gov This structural motif is present in a vast array of natural products, including many alkaloids like nicotine (B1678760) and hygrine, as well as in numerous synthetic drugs. nih.govchemicalbook.com The significance of the pyrrolidine framework stems from several key features:

Structural Rigidity and Conformational Control: The five-membered ring provides a degree of conformational constraint, influencing the spatial orientation of substituents and impacting molecular recognition and biological activity. nih.gov

Basicity and Nucleophilicity: The nitrogen atom within the pyrrolidine ring imparts basic and nucleophilic character to the molecule, allowing for a variety of chemical modifications. chemicalbook.comnih.gov

Chirality: The potential for stereocenters on the pyrrolidine ring allows for the synthesis of enantiomerically pure compounds, which is crucial for developing stereoselective drugs and catalysts. nih.gov

Biological Activity: Pyrrolidine derivatives have demonstrated a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and neuroprotective properties. nih.govontosight.ai

The prevalence of the pyrrolidine ring in FDA-approved drugs underscores its importance as a core structural component in pharmaceutical development. researchgate.net Its ability to serve as a versatile building block continues to drive research into new synthetic methodologies for its incorporation into complex molecular targets. researchgate.netorganic-chemistry.org

Strategic Role of Terminal Alkyne Functionality in Chemical Transformations

The terminal alkyne group, characterized by a carbon-carbon triple bond at the end of a carbon chain, is a highly valuable functional group in modern organic synthesis. youtube.com Its strategic importance lies in its ability to participate in a diverse range of chemical reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Key transformations involving terminal alkynes include:

Acidity and Alkylation: The hydrogen atom attached to the sp-hybridized carbon of a terminal alkyne is relatively acidic (pKa ≈ 25), allowing for its deprotonation by a strong base to form a nucleophilic acetylide anion. libretexts.orgkhanacademy.orgucalgary.ca This anion can then react with various electrophiles, such as alkyl halides, in SN2 reactions to form new carbon-carbon bonds. libretexts.orgucalgary.ca

Click Chemistry: Terminal alkynes are key participants in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for applications in drug discovery, materials science, and bioconjugation.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a fundamental method for the formation of carbon-carbon bonds between sp and sp2 hybridized carbons. It is widely used in the synthesis of conjugated enynes and arylated alkynes.

Addition Reactions: The π-bonds of the alkyne can undergo various addition reactions, including hydrogenation to form alkanes or alkenes, and hydration to produce ketones. masterorganicchemistry.com

The reactivity of the terminal alkyne provides a gateway to a vast chemical space, enabling the construction of complex molecular architectures from simple starting materials. masterorganicchemistry.com

Contextualization of 1-(But-3-yn-1-yl)pyrrolidine (B1444306) HCl within N-Alkynyl Pyrrolidine Chemistry

1-(But-3-yn-1-yl)pyrrolidine HCl represents a specific example within the broader class of N-alkynyl pyrrolidine derivatives. This compound uniquely combines the key structural features discussed above: a pyrrolidine ring and a terminal alkyne functionality, connected by a butyl linker. The hydrochloride salt form enhances its stability and solubility. ontosight.aiontosight.ai

The presence of both the pyrrolidine nitrogen and the terminal alkyne allows for a dual mode of reactivity. The pyrrolidine nitrogen can act as a base or nucleophile, while the alkyne can participate in the various transformations characteristic of this functional group. This dual functionality makes this compound a valuable building block in organic synthesis, potentially serving as a precursor for the creation of more complex molecules with diverse applications. Its structure allows for the introduction of the pyrrolidine motif into larger molecules via reactions of the alkyne, or conversely, for the modification of the pyrrolidine-containing fragment through reactions at the nitrogen atom after deprotection.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 1-(but-3-yn-1-yl)pyrrolidine;hydrochloride |

| CAS Number | 2512185-96-3 |

| Molecular Formula | C8H14ClN |

| Molecular Weight | 159.66 g/mol |

| InChIKey | PLKWYCIRCXJQHP-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of N-substituted pyrrolidines, including those with alkyne functionalities, can generally be achieved through the nucleophilic substitution reaction of pyrrolidine with a suitable electrophile. chemicalbook.com In the case of 1-(but-3-yn-1-yl)pyrrolidine, a common synthetic route would involve the reaction of pyrrolidine with a 4-halobut-1-yne, such as 4-bromobut-1-yne or 4-chlorobut-1-yne, in the presence of a base to neutralize the hydrogen halide formed during the reaction. The resulting free base, 1-(but-3-yn-1-yl)pyrrolidine, can then be treated with hydrochloric acid to form the corresponding hydrochloride salt.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-but-3-ynylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N.ClH/c1-2-3-6-9-7-4-5-8-9;/h1H,3-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKWYCIRCXJQHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1CCCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 but 3 Yn 1 Yl Pyrrolidine Hcl and Analogous N Alkynyl Pyrrolidines

Direct N-Alkylation Strategies for Pyrrolidine (B122466) Nucleophiles

Direct N-alkylation of pyrrolidine represents a straightforward and common method for the synthesis of N-substituted pyrrolidines. This approach relies on the nucleophilic character of the secondary amine of the pyrrolidine ring, which attacks an electrophilic alkylating agent.

Alkylation with But-3-yn-1-yl Halide Equivalents and Related Reagents

The most direct route to 1-(but-3-yn-1-yl)pyrrolidine (B1444306) involves the reaction of pyrrolidine with a but-3-yn-1-yl halide, such as 4-bromobut-1-yne or 4-chlorobut-1-yne. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases used for this purpose include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF). echemi.comorganic-chemistry.org The subsequent treatment with hydrochloric acid (HCl) affords the desired hydrochloride salt.

The general reaction can be represented as follows:

Pyrrolidine + 4-Halobut-1-yne + Base → 1-(But-3-yn-1-yl)pyrrolidine

1-(But-3-yn-1-yl)pyrrolidine + HCl → 1-(But-3-yn-1-yl)pyrrolidine HCl

The choice of the halogen in the alkylating agent can influence the reaction rate, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. To facilitate the reaction with less reactive chlorides, the addition of a catalytic amount of sodium iodide can be employed to generate the more reactive alkyl iodide in situ.

Optimization of Reaction Conditions for Regioselective N-Alkylation

Achieving high regioselectivity for N-alkylation over other potential side reactions is crucial for an efficient synthesis. For pyrrolidine itself, N-alkylation is the primary reaction. However, for substituted pyrrolidines or when using more complex alkylating agents, the optimization of reaction conditions becomes critical to avoid undesired byproducts.

Several factors influence the regioselectivity and yield of the N-alkylation reaction:

Base: The choice of base is critical. Stronger bases like sodium hydride (NaH) can be used, particularly for less reactive alkylating agents, and have shown excellent N-1 regioselectivity in the alkylation of similar heterocyclic systems like indazoles. beilstein-journals.orgnih.gov Weaker bases like potassium carbonate are often sufficient and offer milder reaction conditions.

Solvent: The polarity and nature of the solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMF and acetonitrile are commonly used as they effectively solvate the reactants and facilitate the SN2 reaction mechanism.

Temperature: The reaction temperature can be adjusted to control the reaction rate. While some alkylations proceed readily at room temperature, others may require heating to achieve a reasonable conversion rate. nih.gov

Nature of the Alkylating Agent: The reactivity of the but-3-yn-1-yl equivalent plays a role. While halides are common, other leaving groups such as tosylates or mesylates can also be employed and may offer advantages in certain cases.

A study on the N-alkylation of various heterocyclic compounds demonstrated that using potassium hydroxide (B78521) as a base in ionic liquids provides a convenient and efficient method for the selective N-alkylation of compounds like phthalimide, indole, and benzimidazole. organic-chemistry.org These conditions could potentially be adapted for the synthesis of 1-(but-3-yn-1-yl)pyrrolidine.

| Parameter | Condition | Effect on N-Alkylation | Reference |

| Base | NaH in THF | Excellent N-1 regioselectivity for indazoles. | beilstein-journals.orgnih.gov |

| Base | K₂CO₃ in DMF | Common and effective for N-alkylation of heterocycles. | organic-chemistry.org |

| Solvent | Acetonitrile, DMF | Polar aprotic, facilitate SN2 reactions. | echemi.comorganic-chemistry.org |

| Catalyst | Sodium Iodide | Can be used with alkyl chlorides to increase reactivity. | N/A |

Metal-Catalyzed Carbocyclization Approaches to Substituted Pyrrolidines with Alkynyl Moieties

In addition to direct alkylation, metal-catalyzed carbocyclization reactions offer powerful and elegant strategies for the construction of pyrrolidine rings already bearing an alkynyl or a related functional group. These methods often provide high levels of stereocontrol and allow for the synthesis of complex pyrrolidine derivatives.

Titanium-Magnesium Catalyzed Carbocyclization of N-Allyl-N-Propargyl Amines

A notable method for synthesizing substituted pyrrolidines involves the titanium-magnesium catalyzed carbocyclization of N-allyl-N-propargyl amines. rsc.orgnih.govresearchgate.net This reaction, utilizing a catalytic system of Ti(O-iPr)₄ and EtMgBr with Et₂Zn, leads to the regio- and stereoselective formation of methylenepyrrolidine derivatives. rsc.orgnih.govresearchgate.net The resulting exocyclic double bond can potentially be further functionalized.

The general transformation is depicted below:

N-Allyl-N-propargyl amine + Et₂Zn (in presence of Ti(O-iPr)₄/EtMgBr) → Substituted Methylenepyrrolidine

This methodology has been shown to be tolerant of a variety of substituents on the alkyne, including aryl, alkyl, and trimethylsilyl (B98337) groups. rsc.orgnih.govresearchgate.net The reaction proceeds effectively in various solvents such as dichloromethane, hexane, toluene, and diethyl ether. rsc.orgnih.gov

| Catalyst System | Substrate | Product | Key Features | References |

| Ti(O-iPr)₄ / EtMgBr / Et₂Zn | N-allyl-N-propargyl amines | Methylenepyrrolidine derivatives | High regio- and stereoselectivity; tolerant to various functional groups. | rsc.orgnih.govresearchgate.netresearchgate.netacs.org |

Rhodium(III)-Catalyzed Formal [4+1] Cycloaddition Strategies for Pyrrolidine Rings

Rhodium-catalyzed reactions represent another powerful tool for the synthesis of heterocyclic compounds. While a direct formal [4+1] cycloaddition for the synthesis of pyrrolidines with alkynyl moieties is not extensively documented, related rhodium-catalyzed cycloaddition reactions provide a conceptual framework. For instance, Rh(III)-catalyzed oxidative cycloadditions of benzamides and alkynes have been developed to produce isoquinolones. nih.gov This process involves the formation of a rhodacycle intermediate followed by alkyne insertion. nih.gov

Adapting such a strategy to suitable nitrogen-containing precursors could potentially lead to the formation of pyrrolidine rings. Furthermore, rhodium(II) catalysts are well-known to promote 1,3-dipolar cycloaddition reactions, which are a cornerstone in the synthesis of five-membered heterocycles. researchgate.net

Palladium-Catalyzed Annulation and Coupling Reactions

Palladium catalysis offers a versatile platform for the synthesis of substituted pyrrolidines. Palladium-catalyzed annulation and coupling reactions can be employed to construct the pyrrolidine ring with an incorporated alkynyl group. acs.orgacs.orgrsc.org

One approach involves the palladium-catalyzed annulation of allenes with vinylic halides that contain a nitrogen nucleophile. acs.org This reaction proceeds via the formation of a π-allylpalladium intermediate, which then undergoes intramolecular attack by the nitrogen to form the pyrrolidine ring.

Another strategy is the palladium-catalyzed cyclization of substrates containing both an amino group and an alkyne or a related unsaturated system. For example, the synthesis of substituted pyrrolidines has been achieved via a palladium(II)-catalyzed cyclization. acs.org These reactions often exhibit high efficiency and can be used to generate complex molecular architectures. Research in this area has also highlighted the utility of zwitterionic π-allyl palladium intermediates in annulation reactions for constructing heterocyclic compounds. rsc.org

| Catalyst | Reaction Type | Substrates | Product | References |

| Palladium(II) | Annulation | Allenes and vinylic halides with amine functionality | Unsaturated pyrrolidines | acs.org |

| Palladium(II) | Cyclization | Amino-alkynes/enynes | Substituted pyrrolidines | acs.org |

| Palladium | Annulation | Various | Carbocyclic and heterocyclic compounds via zwitterionic intermediates | rsc.org |

Multicomponent Reaction (MCR) Strategies Incorporating Pyrrolidine and Alkynes

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. These reactions are valued for their atom economy and step efficiency. organic-chemistry.org

The Aldehyde-Alkyne-Amine (A3) coupling is a prominent MCR that produces propargylamine (B41283) derivatives. organic-chemistry.orgresearchgate.net The reaction involves an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a metal such as copper, gold, or silver. researchgate.net The mechanism proceeds through the in-situ formation of an iminium ion from the aldehyde and amine, which then undergoes nucleophilic attack by a metal acetylide, generated from the terminal alkyne and the metal catalyst. researchgate.netnih.gov

Pyrrolidine is frequently used as the secondary amine component in A3 couplings. nih.govresearchgate.net Copper(I) salts, such as CuBr or CuI, are effective catalysts for this transformation. nih.govresearchgate.net Research by Ma's group demonstrated a CuBr/Pinap-catalyzed A3 coupling using pyrrolidine with 2-methylbut-3-yn-2-ol, achieving high yields and excellent enantioselectivity. nih.gov The dimethylcarbinol group on the alkyne was found to be crucial for achieving high enantioselectivity. nih.gov Furthermore, an efficient three-component coupling of an aldehyde, pyrrolidine, and tributylstannylacetylene (B1207089) or triphenylsilylacetylene can be promoted by copper(I) halides to generate the corresponding propargylamines. researchgate.net

Table 2: Examples of A3 Coupling Reactions Involving Pyrrolidine

| Aldehyde | Alkyne | Amine | Catalyst System | Key Findings | Reference |

| Various | 2-Methylbut-3-yn-2-ol | Pyrrolidine | CuBr/Pinap | High yields (79–95%) and excellent enantioselectivity (91–>99% ee). | nih.gov |

| Various | Tributylstannylacetylene | Pyrrolidine | Copper(I) Halide | Efficient generation of stannylated propargylamines. | researchgate.net |

| Various | Triphenylsilylacetylene | Pyrrolidine | Copper(I) Halide | Efficient generation of silylated propargylamines. | researchgate.net |

| Various | Phenylacetylene | Pyrrolidine | Dicopper Complex | Good to excellent yields with low catalyst loading (0.4 mol%). | rsc.org |

Information regarding the specific copper(I)-catalyzed multicomponent coupling of ω-chloro ketones, primary amines, and alkynes for the direct synthesis of pyrrolidines is not extensively documented in the surveyed literature.

Radical Cyclization and Other Cycloaddition Pathways for Pyrrolidine Ring Formation

Radical cyclizations and cycloaddition reactions represent powerful strategies for constructing the pyrrolidine ring, often with high levels of stereocontrol.

The formation of five-membered rings via 5-exo-trig radical cyclization is a kinetically favored and widely used process for synthesizing pyrrolidines. This approach involves the intramolecular addition of a nitrogen- or carbon-centered radical onto an unsaturated moiety.

Various methods exist to generate the necessary radical precursors. For instance, selenium-containing compounds synthesized from aziridines and α-phenylseleno ketones can be cyclized to form 2,4-disubstituted pyrrolidines. Another approach is the oxidative radical cyclization of active methylene (B1212753) compounds containing allyl groups, which can be initiated by mild oxidants like iron(III) chloride (FeCl3).

Diastereoselectivity in these cyclizations can be effectively controlled. Research has shown that the choice of the nitrogen protecting group significantly influences the stereochemical outcome. The diphenylphosphinoyl protecting group, for example, directs the cyclization to be highly cis-selective, whereas an unprotected nitrogen precursor can lead to the trans-diastereomer as the major product.

Table 3: Diastereoselectivity Control in Radical Cyclization for Pyrrolidine Synthesis

| Radical Precursor Type | Key Feature | Cyclization Conditions | Major Diastereomer | cis:trans Ratio |

| Selenium-containing | Diphenylphosphinoyl N-protecting group | 17 °C | cis | up to 24:1 |

| Selenium-containing | Unprotected Nitrogen | - | trans | 1:3.3 – 1:20 |

| Selenium-containing | Hydroxyl auxiliary | 17 °C | trans | 1:9 – 1:12 |

Transition metal-catalyzed [2+2+2] cycloadditions are a powerful tool for constructing complex, polycyclic frameworks. Cobalt catalysts, in particular, are effective in promoting the cycloaddition of alkynes and nitriles to form pyridine (B92270) rings, which can be fused to a pyrrolidine system.

An expedient route to tricyclic fused 2-trimethylsilyl-3-aminopyridines, which are otherwise difficult to prepare, utilizes an intramolecular cobalt-catalyzed [2+2+2] cycloaddition. In this key step, a polyunsaturated precursor containing an ynamide, an alkyne, and a nitrile functionality undergoes efficient cyclization. The reaction is catalyzed by [CpCo(C₂H₄)₂] (Cp=cyclopentadienyl), achieving yields up to 100%. This methodology provides access to novel, nitrogen-containing heterocyclic skeletons where a pyrrolidine ring is fused to a newly formed pyridine ring.

Table 4: Cobalt-Catalyzed Intramolecular [2+2+2] Cycloaddition

| Substrate | Functional Groups for Cycloaddition | Catalyst | Product | Yield |

| Polyunsaturated acyclic precursor | Ynamide, Alkyne, Nitrile | [CpCo(C₂H₄)₂] | Tricyclic fused 2-trimethylsilyl-3-aminopyridine | Up to 100% |

Functionalization of Pyrrolidine-Containing Precursors to Introduce the But-3-yn-1-yl Moiety

The most direct and widely employed method for the synthesis of 1-(but-3-yn-1-yl)pyrrolidine is the N-alkylation of pyrrolidine with a suitable 4-carbon electrophile bearing a terminal alkyne. This reaction typically involves the nucleophilic attack of the secondary amine of the pyrrolidine ring on an alkyl halide. The most common reagents for this purpose are 4-halo-1-butynes, such as 4-bromo-1-butyne (B1278893) or 4-chloro-1-butyne.

The general reaction scheme involves stirring pyrrolidine with the halo-alkyne, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent can influence the reaction rate and yield. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N), and solvents such as acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are frequently used. The reaction progress is typically monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Following the successful N-alkylation, the resulting free base, 1-(but-3-yn-1-yl)pyrrolidine, can be converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent, such as diethyl ether or isopropanol. This process facilitates purification and improves the stability and handling of the compound.

Table 1: Reagents for the Synthesis of 1-(But-3-yn-1-yl)pyrrolidine via N-Alkylation

| Reactant 1 | Reactant 2 | Typical Base | Typical Solvent | Product |

| Pyrrolidine | 4-Bromo-1-butyne | K₂CO₃, Et₃N | Acetonitrile, DMF | 1-(But-3-yn-1-yl)pyrrolidine |

| Pyrrolidine | 4-Chloro-1-butyne | K₂CO₃, Et₃N | Acetonitrile, DMF | 1-(But-3-yn-1-yl)pyrrolidine |

While a specific, detailed experimental procedure for the synthesis of this compound is not extensively documented in readily available literature, the methodology is analogous to standard N-alkylation procedures for secondary amines. The synthesis of various N-substituted pyrrolidines from pyrrolidine and alkyl halides is a well-established transformation in organic chemistry.

Click Chemistry Applications in Pyrrolidine Functionalization

The terminal alkyne functionality of 1-(but-3-yn-1-yl)pyrrolidine serves as a key reactive handle for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a prominent example of click chemistry, allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097). nih.govnih.gov The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery and chemical biology. nih.govnih.gov

The general protocol for the CuAAC reaction involves the treatment of the N-alkynyl pyrrolidine with an azide in the presence of a copper(I) catalyst. The copper(I) species can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. nih.gov The reaction is typically carried out in a variety of solvents, including mixtures of water with t-butanol, methanol (B129727), or THF.

This methodology has been widely applied to functionalize proline derivatives, which share the core pyrrolidine structure. For instance, N-propargyl proline derivatives have been successfully reacted with various azides to generate a library of triazole-containing compounds. nih.gov These studies highlight the robustness and versatility of the CuAAC reaction for elaborating the pyrrolidine scaffold.

Table 2: Exemplary Click Chemistry Reaction with an N-Alkynyl Pyrrolidine Derivative

| Alkyne Substrate | Azide Partner | Catalyst System | Solvent | Product Type | Reference |

| Isopropyl (S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate | Various Azidoalcohols | Cu(I) | Not Specified | (S)-Proline-triazole-amino alcohol hybrids | nih.gov |

| Orthogonally protected α-propynyl proline | Various Functionalized Azides | Cu(I) | t-BuOH/H₂O | α-Triazolyl-prolines | nih.gov |

| N-propargyl indoles | Various Azides | Cu(I) | Not Specified | 1,2,3-Triazole-Embedded Polyheterocyclic Compounds | nih.gov |

The resulting 1,4-disubstituted triazole products link the pyrrolidine moiety to another molecular fragment via a stable, aromatic linker. This strategy is extensively used to synthesize potential therapeutic agents, biological probes, and novel materials. The ability to readily synthesize 1-(but-3-yn-1-yl)pyrrolidine and subsequently employ it in click chemistry reactions underscores its importance as a versatile building block in modern organic synthesis.

Mechanistic Investigations of Reactions Involving 1 but 3 Yn 1 Yl Pyrrolidine Hcl Precursors and Derivatives

Mechanistic Insights into Direct N-Alkylation of Pyrrolidine (B122466)

The synthesis of 1-(but-3-yn-1-yl)pyrrolidine (B1444306), the free base of the target hydrochloride salt, can be accomplished via the direct N-alkylation of pyrrolidine. This reaction typically involves the nucleophilic attack of the secondary amine (pyrrolidine) on an appropriate electrophile, such as a 4-halobut-1-yne (e.g., 4-bromobut-1-yne or 4-chlorobut-1-yne).

The underlying mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of pyrrolidine, with its lone pair of electrons, acts as the nucleophile. It attacks the carbon atom bearing the halogen (the electrophilic center), leading to the simultaneous displacement of the halide leaving group.

Key Mechanistic Steps:

Nucleophilic Attack: The pyrrolidine nitrogen attacks the δ+ carbon of the butynyl halide.

Transition State: A trigonal bipyramidal transition state is formed where a partial bond exists between the nitrogen and the target carbon, and the carbon-halogen bond is partially broken.

Inversion of Configuration: If the electrophilic carbon were chiral, this mechanism would proceed with an inversion of stereochemistry.

Product Formation: The halide ion is expelled, forming the N-C bond and yielding the protonated product, 1-(but-3-yn-1-yl)pyrrolidinium halide.

Deprotonation: A base, often an excess of pyrrolidine itself or an added inorganic base (like K2CO3), removes the proton from the nitrogen to yield the final tertiary amine product, 1-(but-3-yn-1-yl)pyrrolidine. Subsequent treatment with HCl provides the hydrochloride salt.

The efficiency of this reaction is influenced by standard SN2 reaction parameters, including the nature of the leaving group (I > Br > Cl), the solvent, and the temperature.

Detailed Studies on Metal-Catalyzed Pyrrolidine Formation Mechanisms

Modern synthetic chemistry often employs metal catalysts to construct the pyrrolidine ring with high efficiency and stereoselectivity. These methods involve the formation of precursors or derivatives of the target compound through complex catalytic cycles.

Rhodium-catalyzed reactions provide a powerful method for synthesizing substituted pyrrolidines through C-H amination. researchgate.net These reactions often proceed via the formation of a highly reactive rhodium-nitrene intermediate. For instance, in the synthesis of β-proline analogs, a rhodium(II) catalyst, such as Rh2(esp)2, facilitates the decomposition of a sulfamate (B1201201) precursor to generate a rhodium-nitrene species. researchgate.net

The proposed mechanism involves:

Catalyst Activation: The rhodium(II) dimer activates the nitrogen source (e.g., an alkyl sulfamate).

Nitrene Formation: A rhodium-nitrene intermediate is formed upon expulsion of a leaving group.

C-H Insertion: This electrophilic nitrene intermediate then undergoes an intramolecular C-H insertion. In the context of forming a five-membered pyrrolidine ring, this involves the insertion into a C-H bond at the δ-position relative to the nitrogen.

Stereocontrol: The stereoselectivity of the reaction is often high, with the specific conformation of the substrate in the transition state dictating the facial selectivity of the C-H insertion. researchgate.net Computational studies have been used to elucidate the origins of this diastereoselectivity, highlighting the importance of substrate conformation. researchgate.net

While this method does not directly form the butynyl side chain, it represents a key strategy for constructing the core pyrrolidine ring, which could be further functionalized.

Titanium-magnesium catalyzed carbocyclization offers a regio- and stereoselective route to pyrrolidine derivatives. researchgate.net This process typically involves the reaction of an N-allyl-substituted 2-alkynylamine with an organozinc reagent like diethylzinc (B1219324) (Et2Zn) in the presence of a Ti(O-iPr)4 and EtMgBr catalyst system.

The reaction proceeds through a series of organometallic intermediates:

Formation of Titanacyclopentene: The active titanium catalyst reacts with the alkyne and the alkene moieties of the substrate in a cyclometalation process to form a titanacyclopentene intermediate.

Transmetalation: The titanacycle undergoes transmetalation with the organozinc reagent (Et2Zn) to generate an organozinc intermediate.

Carbocyclization: This is followed by an intramolecular carbozincation, where one of the ethyl groups from the zinc reagent adds across the alkyne, leading to the formation of a five-membered ring.

Hydrolysis/Deuterolysis: The resulting organozinc intermediate is then quenched with water (hydrolysis) or D2O (deuterolysis) to yield the final methylenepyrrolidine derivative. researchgate.net

This methodology allows for the creation of exocyclic double bonds on the pyrrolidine ring, a feature that can be further elaborated synthetically.

Palladium catalysis is a versatile tool for constructing carbo- and heterocycles, including pyrrolidines, through the coupling of enynes (molecules containing both a double and a triple bond). organic-chemistry.orgresearchgate.net One such pathway is initiated by the acetoxypalladation of an alkyne. organic-chemistry.orgnih.gov

A plausible catalytic cycle for the intramolecular coupling of an amino-enyne is as follows:

Acetoxypalladation: A Pd(II) salt, such as Pd(OAc)2, adds across the alkyne of the substrate. The acetate (B1210297) group adds to one carbon of the triple bond, and the palladium atom bonds to the other, forming a vinylpalladium(II) intermediate.

Alkene Insertion (Carbopalladation): The tethered alkene moiety then inserts into the vinyl-palladium bond in an intramolecular fashion. This key step forms the five-membered pyrrolidine ring and generates a new alkylpalladium(II) species.

Protonolysis: The cycle is completed by the protonolysis of the carbon-palladium bond, which regenerates the Pd(II) catalyst and furnishes the cyclized product. nih.gov The presence of bidentate nitrogen ligands can be crucial to favor this protonolysis step over competing pathways like β-hydride elimination. organic-chemistry.orgnih.gov

This strategy allows for the direct formation of the pyrrolidine ring from an acyclic precursor containing both the nitrogen atom and the requisite unsaturation.

Table 1: Comparison of Metal-Catalyzed Pyrrolidine Synthesis Mechanisms

| Catalyst System | Key Intermediate(s) | Driving Transformation | Typical Substrate |

| Rhodium(II) | Rhodium-nitrene | Intramolecular C-H Insertion | Alkyl sulfamates/amines |

| Ti(O-iPr)4/EtMgBr/Et2Zn | Titanacyclopentene, Organozinc | Intramolecular Carbozincation | N-allyl-2-alkynylamines |

| Palladium(II) | Vinylpalladium(II), Alkylpalladium(II) | Intramolecular Carbopalladation | Amino-enynes |

A powerful strategy for synthesizing complex pyrrolidine derivatives involves the use of a relay catalytic system, where two different catalysts work in a concerted or sequential manner. One such system combines a platinum catalyst with a Brønsted acid. nih.govresearchgate.net

The proposed mechanism for the reaction between an N-protected alkynamine and an alkene is a cascade process: nih.gov

Platinum-Catalyzed Cycloisomerization: The platinum catalyst (e.g., PtCl2) activates the alkyne of the N-Boc-protected alkynamine, promoting an intramolecular hydroamination/cycloisomerization. This forms a cyclic enamine or dihydropyrrole intermediate.

Brønsted Acid-Promoted Addition: The Brønsted acid (e.g., triflic acid) then protonates the enamine intermediate, generating a reactive cyclic iminium ion.

Nucleophilic Attack: This electrophilic iminium ion is then intercepted by a nucleophile, such as an alkene or another alkyne present in the reaction mixture. nih.gov

Trapping and Ring Closure: The resulting cationic species can be trapped by the Boc protecting group, leading to the formation of complex bicyclic pyrrolidine derivatives. nih.govresearchgate.net

This relay catalysis allows for the rapid construction of molecular complexity from simple, readily available starting materials. uniovi.es

Mechanisms of Alkyne Activation and Imine/Iminium Chemistry in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. Reactions involving alkynes and imines (or in situ generated iminium ions) are particularly valuable for synthesizing nitrogen-containing heterocycles. nih.gov

The activation of the alkyne is a critical step. The C≡C triple bond or the terminal C-H bond can be activated, depending on the catalytic system. nih.gov

A-B-C Type MCRs (Aldehyde, Amine, Alkyne): A common MCR for producing propargylamines involves the coupling of an aldehyde, a secondary amine (like pyrrolidine), and a terminal alkyne. The mechanism generally proceeds as follows:

Iminium Ion Formation: The aldehyde and the amine react to form a hemiaminal, which then dehydrates to generate a highly electrophilic iminium ion.

Alkyne Activation: In the presence of a catalyst (often copper or gold), the terminal alkyne is deprotonated to form a metal acetylide.

Nucleophilic Addition: The nucleophilic metal acetylide attacks the electrophilic carbon of the iminium ion.

Product Formation: This C-C bond-forming step yields the propargylamine (B41283) product.

In the context of forming a pyrrolidine ring, a variation might involve an intramolecular reaction where the amine, aldehyde, and alkyne functionalities are present in the same molecule. Alternatively, palladium catalysts can be used to couple imines, acid chlorides, and alkynes to produce diverse pyrrole (B145914) derivatives. nih.gov Another example is the nickel(0)-catalyzed [2+2+2] cycloaddition of two alkyne molecules and an imine, which proceeds through a nickelacycle intermediate to form 1,2-dihydropyridines. nih.gov These examples showcase the versatility of imine and alkyne chemistry in building complex heterocyclic scaffolds.

C-H Activation and Metal Acetylide Formation in A3 Couplings

The A3 (Aldehyde-Alkyne-Amine) coupling reaction is a powerful tool for the synthesis of propargylamines. A key mechanistic feature of this reaction involves the activation of the terminal alkyne C-H bond and the subsequent formation of a metal acetylide intermediate. This process is often catalyzed by transition metals such as copper, gold, or iridium.

Recent mechanistic studies on related C-H bond functionalization reactions catalyzed by manganese-carbonyl compounds have provided valuable insights. nih.gov Through the use of advanced spectroscopic techniques, it has been shown that the initial step often involves the dissociation of a ligand (like CO) from the metal center, creating a vacant coordination site. nih.gov The alkyne then coordinates to this site. Subsequent deprotonation of the terminal alkyne by a base, which can be the amine reactant itself, leads to the formation of the crucial metal acetylide species. nih.gov

Role of Iminium Ions in Pyrrolidine-Derived Systems

Iminium ions are key reactive intermediates in a multitude of organic reactions, particularly those involving secondary amines like pyrrolidine. nih.govacs.orgacs.orgnih.govwikipedia.org These cations, characterized by the general structure [R₂C=NR₂]⁺, are typically formed through the condensation of a secondary amine with an aldehyde or ketone, a process that is often acid-catalyzed. nih.govacs.orgwikipedia.org

In the context of pyrrolidine-derived systems, the formation of iminium ions is a critical step in reactions such as the Mannich reaction and Stork enamine alkylation. wikipedia.org Computational studies, primarily using DFT methods, have been employed to investigate the relative stability of various pyrrolidine-derived iminium ions. nih.govacs.orgacs.orgnih.gov These studies have shown that the equilibrium between a carbonyl compound and the corresponding iminium ion can be predicted based on their relative energies. nih.govacs.org This is particularly important in asymmetric organocatalysis, where chiral pyrrolidine derivatives are used to induce stereoselectivity. nih.govacs.org The geometry of the iminium ion, including its planarity and the potential for cis/trans isomerism, plays a significant role in dictating the stereochemical outcome of the reaction. wikipedia.org

The hydrolysis of these iminium ions regenerates the carbonyl compound and the secondary amine, highlighting the reversible nature of their formation. nih.govacs.orgnih.govwikipedia.org The relative stability of an iminium ion towards hydrolysis is a key factor in determining the efficiency of catalytic cycles where these species are involved. nih.govacs.orgnih.gov

Electrophilic and Nucleophilic Addition Mechanisms to Terminal Alkynes

Terminal alkynes, such as the but-3-yn-1-yl moiety in the titular compound, readily undergo both electrophilic and nucleophilic addition reactions. The mechanistic pathways of these additions are central to the functionalization of the alkyne group.

Electrophilic Addition: The addition of electrophiles to alkynes generally proceeds through the formation of a vinyl cation intermediate. chemistrysteps.comyoutube.com However, these vinyl cations are notably less stable than their alkyl carbocation counterparts, which can make the reactions of alkynes with electrophiles more sluggish compared to alkenes. chemistrysteps.comlumenlearning.com The regioselectivity of these additions typically follows Markovnikov's rule, where the electrophile adds to the carbon atom bearing the most hydrogen atoms, leading to the more substituted and stable vinyl cation. chemistrysteps.comyoutube.com For terminal alkynes, this results in the formation of a methyl ketone upon hydration. chemistrysteps.comlibretexts.org The mechanism often involves the initial formation of a π-complex between the alkyne and the electrophile. lumenlearning.com

Nucleophilic Addition: While less common for unactivated alkynes, nucleophilic addition can occur, particularly with strong nucleophiles or under catalytic conditions. The addition of nucleophiles to the triple bond is a key step in many synthetic transformations.

The following table summarizes the key characteristics of these addition mechanisms:

| Addition Type | Intermediate | Regioselectivity | Key Factors |

|---|---|---|---|

| Electrophilic | Vinyl Cation chemistrysteps.comyoutube.com | Markovnikov chemistrysteps.comyoutube.com | Stability of the vinyl cation, nature of the electrophile. |

| Nucleophilic | Carbanion/Organometallic | Varies | Strength of the nucleophile, presence of catalysts. |

Radical Intermediate Formation and Propagation in Pyrrolidine Synthesis

Radical-mediated reactions offer a powerful alternative for the synthesis of pyrrolidine rings. These processes often involve the generation of radical intermediates which then undergo cyclization.

One notable approach involves the Ti-catalyzed radical formal [3+2] cycloaddition of N-acylaziridines with alkenes. organic-chemistry.org This redox-neutral reaction proceeds through a redox-relay mechanism, harnessing radical intermediates for the selective cleavage and formation of C-N bonds. organic-chemistry.org Another strategy utilizes visible light photocatalysis to generate alkyl radicals from precursors with pendant leaving groups. These radicals can then react with imines to form substituted pyrrolidines. organic-chemistry.org

The propagation of these radical reactions typically involves a chain mechanism. For example, in the radical addition of HBr to alkynes, a bromine radical adds to the alkyne to form the most stable radical intermediate, which then abstracts a hydrogen atom from HBr to yield the product and regenerate a bromine radical. ic.ac.uk This process often results in anti-Markovnikov addition. ic.ac.uk

Cycloisomerization Pathways and Regioselectivity

Cycloisomerization reactions of enynes (molecules containing both a double and a triple bond) are a highly efficient method for constructing cyclic structures, including pyrrolidine derivatives. These reactions are typically catalyzed by transition metals.

The regioselectivity of the cycloisomerization is a critical aspect, determining which of the unsaturated carbons participate in the new bond formation. This is often influenced by the nature of the catalyst, the substrate, and the reaction conditions. For terminal alkynes, the regioselectivity of reactions like hydrolysis can be controlled to favor either the Markovnikov (ketone) or anti-Markovnikov (aldehyde) product, depending on the chosen reagents and reaction pathway. mcmaster.ca For instance, classical mercury-catalyzed hydration of terminal alkynes yields methyl ketones (Markovnikov product), while hydroboration-oxidation leads to aldehydes (anti-Markovnikov product). libretexts.orgmcmaster.ca

Hydroamination Mechanisms Leading to Pyrrolidine and Pyrrole Derivatives

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines, enamines, and imines. nih.govlibretexts.org The catalytic hydroamination of alkynes can lead to either enamines or imines, depending on whether a secondary or primary amine is used. libretexts.org

Mechanistic studies of hydroamination catalyzed by transition metal complexes, such as those of titanium or lanthanides, have revealed key steps in the catalytic cycle. libretexts.orgnih.gov For lanthanocene catalysts, the mechanism is proposed to begin with the protonolysis of the precatalyst by the amine to form a metal-amido intermediate. libretexts.org This is followed by the insertion of the alkyne into the metal-nitrogen bond. The rate-determining step is often the β-insertion of the unsaturated bond. libretexts.org

In the case of titanium-catalyzed hydroamination, DFT studies suggest the involvement of titanaazacyclobutene intermediates. nih.gov The protonation of this metallacycle by the amine is a crucial step, and its facility is influenced by the presence of a vinylamine-type π system in the intermediate, which is present in allene (B1206475) and alkyne hydroamination but not in alkene hydroamination. nih.gov This difference in the proton transfer step helps to explain why allene and alkyne hydroamination are generally more facile than alkene hydroamination. nih.gov The intermolecular hydroamination of aromatic alkynes with primary aromatic amines, catalyzed by cationic Pd(II) complexes, has been shown to produce imines as the exclusive Markovnikov product in many cases. acs.org

Synthetic Transformations and Chemical Reactivity of 1 but 3 Yn 1 Yl Pyrrolidine Hcl

Reactivity and Functionalization of the Terminal Alkyne Moiety

The terminal alkyne is a versatile functional group capable of participating in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. Its linear geometry and the acidity of the terminal proton provide unique opportunities for selective chemical transformations.

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) stands as one of the most prominent and reliable click chemistry reactions for forming 1,4-disubstituted 1,2,3-triazoles. acs.org This reaction is highly efficient and proceeds under mild conditions, often in aqueous media, making it suitable for a wide range of substrates. beilstein-journals.org For 1-(But-3-yn-1-yl)pyrrolidine (B1444306) HCl, the terminal alkyne readily reacts with organic azides in the presence of a copper(I) catalyst.

The catalytically active species is copper(I), which can be generated in situ from copper(II) salts like copper(II) sulfate (B86663) with the addition of a reducing agent. beilstein-journals.org Ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are often employed to stabilize the Cu(I) oxidation state and accelerate the reaction. beilstein-journals.org The reaction mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide (B81097) to form a six-membered metallacycle that subsequently rearranges to the stable triazole ring. acs.org

Table 1: Key Components in CuAAC Reactions

| Component | Function | Common Examples |

|---|---|---|

| Copper Source | Forms the active Cu(I) catalyst. beilstein-journals.org | Cu(I) salts (e.g., CuI), Cu(II) salts + reducing agent (e.g., CuSO₄ + sodium ascorbate). beilstein-journals.org |

| Ligand | Stabilizes Cu(I) and accelerates the reaction. beilstein-journals.org | Tris(triazolylmethyl)amines (e.g., TBTA), tertiary amines. beilstein-journals.org |

| Solvent | Varies; can be aqueous or organic. | Water, t-butanol, DMF, DMSO. |

This transformation allows for the straightforward linkage of the 1-(but-3-yn-1-yl)pyrrolidine scaffold to other molecules, a strategy widely used in medicinal chemistry and materials science.

Hydrofunctionalization reactions involve the addition of an H-E bond (where E is a heteroatom) across the alkyne's triple bond. These reactions are powerful tools for introducing new functional groups with high regioselectivity.

Hydrosilylation: The addition of a silicon-hydride bond across the alkyne can be catalyzed by various transition metals, leading to vinylsilanes. The regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity (syn vs. anti addition) can be controlled by the choice of catalyst and reaction conditions.

Hydrostannylation: This reaction involves the addition of an organotin hydride (R₃SnH) to the alkyne, yielding vinylstannanes. These products are highly valuable intermediates for subsequent cross-coupling reactions, such as Stille coupling.

Hydroboration: The addition of a boron-hydride bond, typically using reagents like pinacolborane (HBPin), can be catalyzed by metals such as manganese. chemrxiv.org This reaction is highly selective, often yielding E-alkenylboronates from aliphatic terminal alkynes. chemrxiv.org These boronate esters are versatile building blocks for Suzuki-Miyaura cross-coupling reactions. nih.gov

Hydroarylation/Hydroalkenylation: Palladium catalysts can facilitate the addition of aryl or vinyl groups across the terminal alkyne of molecules containing a nearby heteroatom, like the nitrogen in the pyrrolidine (B122466) ring. rsc.org This process can lead to the regioselective synthesis of allylic amines. rsc.org

The Sonogashira coupling is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.org The reaction conditions are generally mild, often performed at room temperature. wikipedia.org

For 1-(But-3-yn-1-yl)pyrrolidine HCl, the terminal alkyne can be coupled with a variety of aryl or vinyl halides to produce substituted alkynes. The base neutralizes the hydrogen halide byproduct, and amines like triethylamine (B128534) or pyrrolidine itself can serve as both the base and the solvent. wikipedia.orglibretexts.org The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The result is the formation of a new C(sp²)-C(sp) bond, a key linkage in many pharmaceuticals and organic materials. wikipedia.orglibretexts.org

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Role | Example |

|---|---|---|

| Palladium Catalyst | Facilitates oxidative addition and reductive elimination. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Forms the copper acetylide intermediate. | CuI |

| Base | Neutralizes HX byproduct and acts as solvent. wikipedia.org | Triethylamine, Diethylamine, Pyrrolidine. wikipedia.orglibretexts.org |

| Substrates | Reactants for C-C bond formation. | Terminal alkyne, Aryl/Vinyl Halide (I, Br, Cl) or Triflate. wikipedia.org |

The electron-rich pi systems of the alkyne triple bond are susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Addition: The reaction is initiated by an electrophile attacking the pi bond, typically leading to the formation of a vinyl cation intermediate. libretexts.org For unsymmetrical alkynes, the regioselectivity of the addition often follows Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable carbocation. pressbooks.pub For example, the addition of HBr would proceed through a vinyl cation, with the bromide ion then attacking the carbocation. pressbooks.pub The presence of the pyrrolidine nitrogen can influence the stability of intermediates and thus the reaction outcome.

Nucleophilic Addition: While less common for unactivated alkynes, nucleophilic addition can occur, especially under basic conditions or with highly reactive nucleophiles. masterorganicchemistry.com For instance, a nucleophile can attack one of the sp-hybridized carbons, with subsequent protonation to yield a vinyl derivative. The mechanism often involves the formation of a vinyl anion intermediate.

Chemical Modifications and Functionalization of the Pyrrolidine Ring System

The pyrrolidine ring is a common scaffold in many biologically active molecules and pharmaceuticals. rochester.edu Its functionalization, particularly at the α-carbon to the nitrogen, is of significant synthetic interest.

Creating chiral centers on the pyrrolidine ring with high stereocontrol is a key challenge in modern organic synthesis. Saturated N-heterocycles like pyrrolidine are privileged scaffolds in medicinal chemistry, and methods for their direct C-H functionalization are highly valuable. rochester.edunih.gov

Recent advances have enabled the enantioselective functionalization of the α-methylene C-H bonds of pyrrolidines. One innovative approach integrates photocatalysis with biocatalysis. rsc.org This one-pot cascade process can involve a light-driven cross-coupling to form an N-aryl pyrrolidine, which is then subjected to enantioselective C(sp³)–H functionalization by an engineered carbene transferase, achieving high stereoselectivity (up to 99% ee). rsc.org

Another powerful strategy utilizes palladium-catalyzed C-H arylation. By employing a thioamide directing group and a chiral phosphoric acid as a ligand, a wide range of N-heterocycles, including pyrrolidines, can undergo enantioselective α-C–H coupling with aryl boronic acids. nih.gov This method provides high enantioselectivities and excellent regioselectivity. nih.gov

Biocatalytic strategies have also emerged as highly effective. Engineered variants of cytochrome P450 have been used to perform enantioselective α-C-H functionalization of pyrrolidines via carbene transfer, achieving high yields and stereoselectivity. rochester.edu This enzymatic approach is even amenable to gram-scale synthesis, highlighting its practical utility. rochester.edu

Table 3: Methods for Enantioselective α-Functionalization of Pyrrolidines

| Method | Catalyst/Reagent | Key Feature |

|---|---|---|

| Photo-enzymatic Cascade | Dual Ni/Photocatalyst and engineered carbene transferase. rsc.org | One-pot C-N coupling followed by enantioselective C-H functionalization. rsc.org |

| Palladium-Catalyzed C-H Arylation | Pd(II) catalyst with chiral phosphoric acid ligand. nih.gov | Thioamide-directed coupling with aryl boronic acids. nih.gov |

| Biocatalytic Carbene Transfer | Engineered Cytochrome P450 enzymes. rochester.edu | High stereoselectivity and catalytic activity for C-H functionalization. rochester.edu |

Late-Stage C(sp³)-H Functionalization of N-Heterocycles

Late-stage functionalization (LSF) of C(sp³)–H bonds in complex molecules is a powerful strategy for the rapid diversification of drug candidates and the synthesis of novel analogs. For N-heterocycles like the pyrrolidine ring in 1-(But-3-yn-1-yl)pyrrolidine, the C-H bonds alpha to the nitrogen are particularly amenable to functionalization due to their lower bond dissociation energy and the ability of the nitrogen to stabilize adjacent radical or cationic intermediates.

Recent advances have demonstrated the utility of copper-catalyzed methods for the late-stage C(sp³)-H functionalization of a variety of N-heterocycles. organic-chemistry.orgbeilstein-journals.orgresearchgate.net These methods often proceed via a cross-dehydrogenative coupling (CDC) mechanism, where a C-H bond and a nucleophile's H-X bond are formally coupled. For a substrate like 1-(But-3-yn-1-yl)pyrrolidine, this could enable the introduction of various functional groups at the C2 or C5 positions of the pyrrolidine ring.

One can envision a scenario where 1-(But-3-yn-1-yl)pyrrolidine undergoes a copper-catalyzed C(sp³)-H functionalization. The general approach often involves an oxidant to facilitate the C-H activation step. The resulting intermediate, likely an iminium ion, can then be trapped by a wide range of nucleophiles.

Table 1: Potential Late-Stage C(sp³)-H Functionalization Reactions of 1-(But-3-yn-1-yl)pyrrolidine

| Reaction Type | Potential Nucleophile | Potential Product Structure |

| Alkylation | Grignard Reagents, Organozincs | 2-Alkyl-1-(but-3-yn-1-yl)pyrrolidine |

| Arylation | Arylboronic acids, Arylsilanes | 2-Aryl-1-(but-3-yn-1-yl)pyrrolidine |

| Cyanation | Trimethylsilyl (B98337) cyanide (TMSCN) | 1-(But-3-yn-1-yl)pyrrolidine-2-carbonitrile |

| Azidation | Sodium azide (NaN₃) | 2-Azido-1-(but-3-yn-1-yl)pyrrolidine |

It is important to note that the terminal alkyne in 1-(But-3-yn-1-yl)pyrrolidine could potentially interfere with or participate in these reactions. Careful selection of catalysts and reaction conditions would be crucial to achieve selective functionalization of the pyrrolidine ring.

Cascade and Tandem Reactions Utilizing the N-Alkynyl Pyrrolidine Core

The bifunctional nature of 1-(But-3-yn-1-yl)pyrrolidine makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single operation. The interplay between the nucleophilic nitrogen (in its free base form) and the electrophilic alkyne can be exploited to construct complex molecular architectures.

For instance, intramolecular hydroamination or aminocyclization reactions of N-alkynyl amines are well-established methods for the synthesis of nitrogen-containing heterocycles. While the butynyl chain in 1-(But-3-yn-1-yl)pyrrolidine might not be ideally suited for simple intramolecular cyclization to form a fused ring system, it can participate in intermolecular cascade reactions.

One potential cascade could involve the initial reaction of the alkyne, for example, in a metal-catalyzed process, to generate a reactive intermediate that then undergoes a subsequent transformation involving the pyrrolidine nitrogen or an external reagent.

Table 2: Hypothetical Cascade Reactions Involving 1-(But-3-yn-1-yl)pyrrolidine

| Cascade Type | Key Transformations | Potential Product Class |

| Cycloaddition/Nucleophilic Attack | [3+2] cycloaddition of the alkyne followed by intramolecular trapping by the pyrrolidine nitrogen. | Fused polycyclic systems. |

| Sonogashira Coupling/Cyclization | Palladium-catalyzed coupling of the alkyne with an aryl halide bearing a suitable functional group, followed by intramolecular cyclization. | Substituted indolizidine or quinolizidine (B1214090) derivatives. |

| A³ Coupling (Aldehyde-Alkyne-Amine) | A multicomponent reaction where the pyrrolidine acts as the amine, the butynyl group as the alkyne, and an added aldehyde. | Propargylamines with a pyrrolidine substituent. |

Stereochemical Control and Regioselectivity in Transformations

Controlling stereochemistry and regioselectivity is a central challenge in organic synthesis. For 1-(But-3-yn-1-yl)pyrrolidine, these issues arise in both the functionalization of the pyrrolidine ring and the reactions of the alkyne.

In the context of late-stage C(sp³)-H functionalization of the pyrrolidine ring, the introduction of a new substituent at the C2 or C5 position creates a new stereocenter. Achieving high levels of diastereoselectivity or enantioselectivity would require the use of chiral catalysts or auxiliaries. While challenging, significant progress has been made in the enantioselective C-H functionalization of N-heterocycles.

For reactions involving the butynyl group, regioselectivity is a key consideration. For example, in the hydration of the terminal alkyne, Markovnikov addition would yield a methyl ketone, while anti-Markovnikov addition would lead to an aldehyde. The choice of catalyst (e.g., gold or ruthenium for Markovnikov vs. anti-Markovnikov hydration) would be critical in directing the outcome of the reaction.

Similarly, in hydroamination or other addition reactions to the alkyne, the regioselectivity of the addition (i.e., which carbon of the alkyne the nucleophile and the proton add to) would need to be controlled. This is often influenced by the electronic and steric properties of the substrate and the catalyst.

Table 3: Considerations for Stereochemical and Regiochemical Control

| Transformation | Selectivity Challenge | Potential Control Strategy |

| C-H Functionalization of Pyrrolidine | Enantioselectivity at C2/C5 | Use of chiral ligands with a suitable metal catalyst. |

| Hydration of Alkyne | Regioselectivity (ketone vs. aldehyde) | Selection of appropriate metal catalyst (e.g., Au vs. Ru). |

| Hydroamination of Alkyne | Regioselectivity | Catalyst control (e.g., choice of transition metal and ligands). |

| Cycloaddition Reactions | Regio- and Diastereoselectivity | Control of reaction conditions and use of appropriate dipolarophiles or dienes. |

Spectroscopic Characterization Methodologies for N Alkynyl Pyrrolidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For a compound like 1-(But-3-yn-1-yl)pyrrolidine (B1444306) HCl, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the butynyl side chain. The protons on the carbons adjacent to the nitrogen atom in the pyrrolidine ring would appear as deshielded multiplets due to the electron-withdrawing effect of the nitrogen. spectrabase.com The methylene (B1212753) protons of the butynyl group would also exhibit characteristic shifts and coupling patterns. The terminal alkyne proton is anticipated to appear as a triplet at a characteristic downfield shift.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The carbons of the pyrrolidine ring typically resonate in the aliphatic region, with the carbons directly bonded to the nitrogen appearing at a lower field. chemicalbook.comchemicalbook.com The sp-hybridized carbons of the alkyne group would have characteristic chemical shifts in the range of 68-90 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(But-3-yn-1-yl)pyrrolidine Moiety This table is generated based on typical values for similar structures and should be considered illustrative.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrrolidine CH₂ (α to N) | 2.5 - 2.8 | Multiplet |

| Pyrrolidine CH₂ (β to N) | 1.7 - 2.0 | Multiplet |

| N-CH₂ (butynyl chain) | 2.6 - 2.9 | Triplet |

| CH₂ (adjacent to alkyne) | 2.2 - 2.5 | Multiplet |

| Terminal Alkyne CH | 1.9 - 2.2 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(But-3-yn-1-yl)pyrrolidine Moiety This table is generated based on typical values for similar structures and should be considered illustrative.

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrrolidine C (α to N) | 50 - 55 |

| Pyrrolidine C (β to N) | 22 - 26 |

| N-CH₂ (butynyl chain) | 52 - 57 |

| CH₂ (adjacent to alkyne) | 15 - 20 |

| Internal Alkyne C | 80 - 85 |

| Terminal Alkyne C | 68 - 72 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

In the FT-IR spectrum of 1-(But-3-yn-1-yl)pyrrolidine HCl, several key absorption bands would be expected. The presence of the terminal alkyne is confirmed by a sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch, and a medium-intensity band in the region of 2100-2150 cm⁻¹ due to the C≡C triple bond stretch. nist.gov The C-N stretching vibration of the pyrrolidine ring would likely appear in the 1000-1250 cm⁻¹ region. chemicalbook.com The C-H stretching vibrations of the aliphatic methylene groups in the pyrrolidine ring and the butynyl chain would be observed in the 2850-3000 cm⁻¹ range. The broad absorption often seen in the 2400-2700 cm⁻¹ range would be indicative of the hydrochloride salt.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound This table is generated based on typical values for similar structures and should be considered illustrative.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| ≡C-H Stretch (Alkyne) | 3250 - 3350 | Sharp, Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| N⁺-H Stretch (Amine Salt) | 2400 - 2700 | Broad |

| C≡C Stretch (Alkyne) | 2100 - 2150 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the unambiguous determination of the molecular formula.

For 1-(But-3-yn-1-yl)pyrrolidine, HRMS analysis would be used to confirm its molecular formula, C₈H₁₃N. The experimentally measured exact mass would be compared to the calculated theoretical mass. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. This technique is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions.

In Situ Spectroscopic Monitoring in Reaction Development and Optimization

The synthesis of N-alkynyl pyrrolidine compounds can be monitored in real-time using in situ spectroscopic techniques, most notably FT-IR spectroscopy. youtube.comnih.gov By inserting a probe directly into the reaction vessel, the progress of the reaction can be followed by observing the disappearance of reactant-specific peaks and the appearance of product-specific peaks. This continuous monitoring allows for the precise determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction parameters such as temperature, pressure, and catalyst loading. youtube.com This approach leads to a more efficient and controlled synthesis, ensuring higher yields and purity of the final product.

Advanced Synthetic Applications of 1 but 3 Yn 1 Yl Pyrrolidine Hcl As a Versatile Intermediate

Utilization as a Building Block for Complex Polycyclic and Fused Heterocyclic Architectures

The presence of the terminal alkyne in 1-(But-3-yn-1-yl)pyrrolidine (B1444306) HCl makes it an exceptional precursor for the synthesis of intricate polycyclic and fused heterocyclic systems. This functionality allows for the application of various powerful carbon-carbon and carbon-heteroatom bond-forming reactions, leading to the construction of novel molecular scaffolds.

One of the key strategies involves intramolecular cyclization reactions. For instance, the alkyne moiety can participate in transition-metal-catalyzed cyclizations, such as the Pauson-Khand reaction, to generate fused cyclopentenones. Another powerful approach is the use of [3+2] cycloaddition reactions, a cornerstone in the synthesis of five-membered heterocycles. nih.govnih.gov In this context, the pyrrolidine (B122466) nitrogen can be transformed into an azomethine ylide, which then undergoes a cycloaddition with the tethered alkyne or an external dipolarophile to create complex bicyclic structures.

Furthermore, the alkyne group is amenable to Sonogashira coupling, enabling the introduction of aryl or vinyl substituents. Subsequent intramolecular reactions, such as Heck or aza-Diels-Alder reactions, can then be employed to forge new rings and construct elaborate polycyclic frameworks. The synthesis of pyrrolo[2,1-a]isoquinolines and related ring systems, which are present in many bioactive natural products, can be achieved through such multi-step sequences. nih.gov

A notable example of constructing fused heterocyclic systems involves the three-component [3+2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions to form pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines. nih.gov This strategy highlights the efficiency and step-economy of modern synthetic methods in generating molecular complexity from relatively simple starting materials.

Table 1: Examples of Polycyclic and Fused Heterocyclic Systems Derived from Pyrrolidine Intermediates

| Starting Material Type | Reaction Type | Resulting Heterocyclic System | Reference |

| Amino ester, 2-bromobenzaldehyde, maleimide | [3+2] Cycloaddition, N-allylation, Intramolecular Heck | Pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinoline | nih.gov |

| Mesoionic Oxazolones and Alkynes | 1,3-Dipolar Cycloaddition | N-Substituted Pyrroles | researchgate.net |

| 2-Formylpiperidine, 1,3-Dicarbonyl Compounds | Annulation | 5,6,7,8-Tetrahydroindolizines | researchgate.net |

Precursors in the Synthesis of Pyrrole (B145914) and Other Nitrogen-Containing Heterocyclic Systems

The structural features of 1-(But-3-yn-1-yl)pyrrolidine HCl also position it as a valuable precursor for the synthesis of various nitrogen-containing heterocycles, including the fundamental pyrrole ring. The terminal alkyne can undergo hydration or oxidation to form a 1,4-dicarbonyl compound, which can then be cyclized with an amine source, such as ammonia (B1221849) or a primary amine, in a Paal-Knorr type synthesis to afford substituted pyrroles.

Moreover, the alkyne can be utilized in transition-metal-catalyzed reactions to construct more complex heterocyclic systems. For example, reaction with azides can lead to the formation of triazoles, while coupling with other alkynes can provide access to butadiynes, which are precursors to various heterocyclic frameworks.

The pyrrolidine ring itself can be a precursor to other nitrogenous heterocycles. Ring-expansion strategies, though less common, can be employed to convert the five-membered ring into a six-membered piperidine (B6355638) or other larger heterocyclic systems. Conversely, ring-opening of the pyrrolidine followed by rearrangement and re-cyclization can lead to the formation of different heterocyclic structures. The synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via eco-friendly multicomponent reactions is a testament to the versatility of pyrrolidine-based starting materials in generating a library of heterocyclic compounds. beilstein-journals.orgbeilstein-journals.org

Application in the Development of Chiral Ligands and Organocatalysts Derived from Pyrrolidine

The pyrrolidine scaffold is a privileged motif in the design of chiral ligands and organocatalysts. nih.govbeilstein-journals.org The stereogenic centers that can be readily introduced and controlled on the pyrrolidine ring allow for the creation of a chiral environment that can effectively induce asymmetry in chemical reactions. This compound, when derived from a chiral source such as proline, can serve as a key building block for a new class of chiral ligands and organocatalysts.

The terminal alkyne provides a versatile point for modification. It can be used to attach the pyrrolidine moiety to a metal center, creating a chiral ligand for asymmetric metal catalysis. Alternatively, the alkyne can be functionalized to introduce additional stereodirecting groups or to tether the pyrrolidine to a solid support for applications in heterogeneous catalysis.

A significant area of application is in the field of aminocatalysis, where chiral secondary amines like pyrrolidine derivatives are used to activate carbonyl compounds through the formation of enamines or iminium ions. beilstein-journals.org The butynyl side chain of 1-(But-3-yn-1-yl)pyrrolidine can be strategically modified to fine-tune the steric and electronic properties of the catalyst, thereby influencing the stereochemical outcome of the catalyzed reaction. For example, new pyrrolidine-based organocatalysts with bulky substituents have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins. beilstein-journals.orgresearchgate.net

Table 2: Pyrrolidine-Based Organocatalysts and Their Applications

| Organocatalyst Type | Reaction Catalyzed | Key Features | Reference |

| Pyrrolidine with bulky C2 substituent | Michael addition of aldehydes to nitroolefins | Creates a sterically demanding environment for high enantioselectivity. | beilstein-journals.orgresearchgate.net |

| Chiral proline-derived squaramide | Diels-Alder reaction | Dual activation through hydrogen bonding and enamine formation. | researchgate.net |

| Chiral spiro (S)-1-benzylspiro[indoline-3,2'-pyrrolidin]-2-one | Aldol condensation | Provides good enantioselectivities in the synthesis of chiral 3-hydroxy-3-(2-oxopropyl)-indolin-2-ones. | researchgate.net |

Contribution to the Synthesis of Diverse Chemical Libraries for Research Purposes

The generation of chemical libraries containing a wide diversity of molecular structures is crucial for drug discovery and chemical biology research. This compound is an ideal building block for the construction of such libraries due to the versatility of its alkyne functionality.

Using combinatorial chemistry approaches, the alkyne can be reacted with a diverse set of reagents in a parallel or split-and-pool synthesis format. For example, a library of triazoles can be rapidly generated via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with a collection of different azides. Similarly, Sonogashira coupling with a variety of aryl halides can produce a library of alkynyl-substituted pyrrolidines.

These libraries of pyrrolidine derivatives can then be screened against various biological targets to identify new lead compounds for drug development. The pyrrolidine scaffold itself is present in numerous approved drugs, highlighting its importance in medicinal chemistry. nih.govmdpi.com The ability to rapidly generate and screen libraries based on the this compound core can significantly accelerate the discovery of new bioactive molecules. For instance, libraries of mercaptoacyl pyrrolidines have been prepared on a solid support and screened for angiotensin-converting enzyme (ACE) inhibitory activity. researchgate.net Furthermore, the design and synthesis of hybrid molecules combining pyrrolidine with other heterocyclic moieties have led to the discovery of novel anti-inflammatory agents. unipa.itresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(But-3-yn-1-yl)pyrrolidine HCl, and how do reaction parameters influence yield?

- Methodology :

- Nucleophilic addition : React pyrrolidine with alkenyl or alkynyl precursors under anhydrous conditions. For example, method A in involves reacting benzo[b]thiophene derivatives with cyclohexene-pyrrolidine intermediates in acetonitrile, yielding 52% of the HCl salt after purification .

- Optimization : Adjust stoichiometry (e.g., 5.0 equiv. of pyrrolidine in ) and solvent polarity to enhance reaction efficiency. Elevated temperatures (e.g., 80°C) may improve cyclization but risk decomposition.

- Key Parameters :

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Techniques :

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₂₄N₁S₁ [M+H]⁺ with Δ < 3 ppm in ) .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Monitor purity and detect byproducts (e.g., m/z 286 [M+H]⁺ in ) .

- UV/Vis Spectroscopy : Confirm λmax values (e.g., 209 nm for related pyrrolidine HCl salts in ) .

- Best Practices : Combine multiple techniques to cross-verify results. For salts, elemental analysis or ion chromatography ensures counterion stoichiometry.

Advanced Research Questions

Q. How can researchers reconcile discrepancies in synthetic yields reported for pyrrolidine HCl derivatives?

- Root Causes :

- Reagent Quality : Trace moisture in reactants (e.g., alkenyl precursors) reduces yields. Use anhydrous conditions and freshly distilled reagents .

- Workup Procedures : Inefficient extraction or crystallization (e.g., 4% yield in for diethylamine derivatives vs. 52% for pyrrolidine) highlights the need for pH-controlled precipitation .

- Mitigation Strategies :

| Issue | Solution | Evidence Reference |

|---|---|---|

| Low yield | Optimize stoichiometry and reaction time | |

| Impurities | Use preparative HPLC or silica gel chromatography |

Q. What in vitro models are appropriate for evaluating the biological activity of this compound, and how can cytotoxicity be minimized?

- Models :

- Gene Delivery Assays : Cationic pyrrolidine dendrimers in showed efficacy in plasmid DNA binding. Use HEK293 or HeLa cells for transfection studies .

- Neuropharmacology : Assess NMDA receptor modulation (analogous to PCPy in ) using primary neuronal cultures .

- Cytotoxicity Mitigation :

- Dose Optimization : Conduct MTT assays to determine IC₅₀ values.

- Formulation : Encapsulate in liposomes or PEGylate to reduce nonspecific interactions .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to NMDA receptors (based on structural analogs in ) .

- MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) .

- Validation : Cross-reference computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data.

Stability and Storage

Q. What are the optimal storage conditions for this compound, and how is stability validated?

- Conditions :

- Temperature : Store at -20°C in airtight containers to prevent hygroscopic degradation (≥5-year stability per and ) .

- Environment : Use desiccants and inert gas (N₂/Ar) to avoid oxidation.

- Validation Methods :

| Technique | Metric | Frequency |

|---|---|---|

| HPLC | Purity (%) | Biannually |

| TGA | Decomposition onset temperature | Annually |

Data Contradictions and Resolution

Q. Why do NMR spectra of pyrrolidine HCl derivatives sometimes show unexpected peaks, and how can this be resolved?